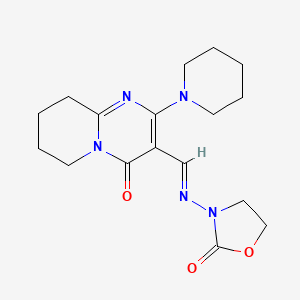
4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido-pyrimidinone core, a tetrahydro ring, and an oxazolidinyl-imino-methyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido-Pyrimidinone Core: This can be achieved through the condensation of a pyridine derivative with a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Tetrahydro Ring: Hydrogenation of the pyrido-pyrimidinone core using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Attachment of the Oxazolidinyl-Imino-Methyl Group: This step involves the reaction of the intermediate with an oxazolidinone derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the oxazolidinyl-imino-methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidino group using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)
Catalysts: Palladium on carbon (Pd/C)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids at the tetrahydro ring.
Reduction: Formation of secondary amines or alcohols from the oxazolidinyl-imino-methyl group.
Substitution: Formation of alkylated or acylated derivatives at the piperidino group.
Aplicaciones Científicas De Investigación
4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinyl-imino-methyl group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, leading to inhibition of enzyme activity. The piperidino group may interact with receptor sites, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4H-Pyrido(1,2-a)pyrimidin-4-one: Lacks the tetrahydro ring and oxazolidinyl-imino-methyl group.
6,7,8,9-Tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one: Lacks the oxazolidinyl-imino-methyl group.
3-(((2-Oxo-3-oxazolidinyl)imino)methyl)-2-piperidino-4H-pyrido(1,2-a)pyrimidin-4-one: Lacks the tetrahydro ring.
Uniqueness
The uniqueness of 4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino- lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the tetrahydro ring, oxazolidinyl-imino-methyl group, and piperidino group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
35851-96-8 |
|---|---|
Fórmula molecular |
C17H23N5O3 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
3-[(E)-(4-oxo-2-piperidin-1-yl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H23N5O3/c23-16-13(12-18-22-10-11-25-17(22)24)15(20-7-3-1-4-8-20)19-14-6-2-5-9-21(14)16/h12H,1-11H2/b18-12+ |
Clave InChI |
WGPVGSNGYPUHBZ-LDADJPATSA-N |
SMILES isomérico |
C1CCN(CC1)C2=C(C(=O)N3CCCCC3=N2)/C=N/N4CCOC4=O |
SMILES canónico |
C1CCN(CC1)C2=C(C(=O)N3CCCCC3=N2)C=NN4CCOC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




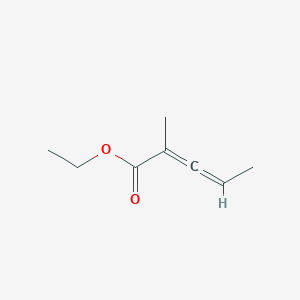
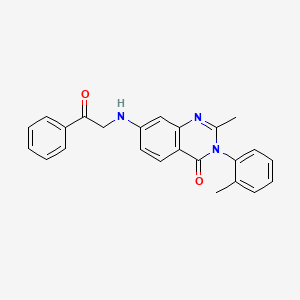
![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)
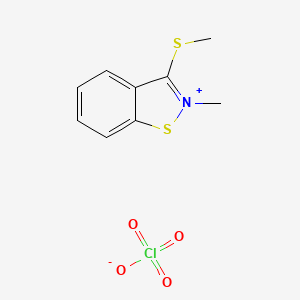
![4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14684529.png)

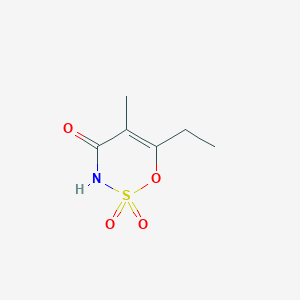
![[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate](/img/structure/B14684541.png)
![[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate](/img/structure/B14684546.png)

![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)
![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)
